

Sophoraflavanone H: A Flavonostilbene with Therapeutic Potential - A Technical Guide

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Compound of Interest		
Compound Name:	Sophoraflavanone H	
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Abstract

Sophoraflavanone H is a complex polyphenol that stands at the intersection of two significant classes of natural products: flavonoids and stilbenes. Structurally, it is classified as a flavonostilbene, incorporating a flavanone moiety linked to a resveratrol-derived stilbene unit.[1] [2] This unique hybrid structure contributes to its noteworthy biological activities, positioning it as a promising candidate for further investigation in drug discovery and development. Isolated from the roots of Sophora moorcroftiana, Sophoraflavanone H, along with its analogs, is gaining attention for its potential antimicrobial and antitumor properties.[1][2] This technical guide provides a comprehensive overview of Sophoraflavanone H, its relationship to flavonostilbenes, available quantitative data on its biological activities, detailed experimental protocols, and insights into its potential mechanisms of action through key signaling pathways.

Introduction: The Emergence of Flavonostilbenes

Flavonoids and stilbenes are two distinct families of plant secondary metabolites renowned for their diverse and potent biological activities. Flavonoids, with their characteristic C6-C3-C6 backbone, are well-documented for their antioxidant, anti-inflammatory, and anticancer effects. Stilbenes, possessing a C6-C2-C6 skeleton, most famously represented by resveratrol, are recognized for their cardioprotective, neuroprotective, and anti-aging properties.



Flavonostilbenes are a fascinating and relatively rare class of hybrid natural products that merge the structural features of both flavonoids and stilbenes. **Sophoraflavanone H** is a prime example of this molecular amalgamation, featuring a flavanone core covalently linked to a stilbene derivative.[1][2] This unique structural architecture is hypothesized to bestow upon it a synergistic or novel spectrum of biological activities, making it a compelling subject for pharmacological research.

Chemical Structure and Properties of Sophoraflavanone H

Sophoraflavanone H is a polyphenol with a hybrid-type structure that contains a 2,3-diaryl-2,3-dihydrobenzofuran moiety and a flavanone ring system.[2] It is specifically described as a prenylflavanone bearing a resveratrol residue.[1][2] The absolute configuration of **Sophoraflavanone H** has been confirmed through total synthesis and spectroscopic analysis. [2]

Table 1: Physicochemical Properties of **Sophoraflavanone H** and Related Compounds

Compound	Molecular Formula	Molar Mass (g/mol)	Key Structural Features	Source
Sophoraflavanon e H	С39Н32О9	652.67	Flavanone- stilbene hybrid	Sophora moorcroftiana[1] [2]
Sophoraflavanon e G	C25H28O6	424.49	Prenylated flavanone	Sophora flavescens, Sophora moorcroftiana

Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of **Sophoraflavanone H** are limited in publicly available literature, extensive research on the closely related and co-isolated Sophoraflavanone G provides valuable insights into its potential therapeutic effects. The



structural similarity between these compounds suggests they may share comparable biological activities.

Antimicrobial Activity

Sophoraflavanone G has demonstrated potent antimicrobial activity, particularly against Grampositive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity of Sophoraflavanone G

Bacterial Strain	Minimum Inhibitory Concentration (MIC) (µg/mL)	Reference
Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates)	0.5 - 8	[3]
mutans streptococci (16 strains)	0.5 - 4 (Minimum Bactericidal Concentration)	[4]

Anticancer Activity

Extracts from Sophora moorcroftiana, the source of **Sophoraflavanone H**, have been shown to inhibit the proliferation of human cervical cancer cells.[5] Furthermore, Sophoraflavanone G exhibits significant anticancer effects against various cancer cell lines.

Table 3: Anticancer Activity of Sophoraflavanone G

Cancer Cell Line	Activity	IC50 Value (μM)	Reference
Triple-negative breast cancer (MDA-MB-231)	Induces apoptosis, suppresses migration and invasion	Data not specified	[6]
Human leukemia (HL-60)	Induces apoptosis	Data not specified	



Note: IC50 values for **Sophoraflavanone H** are not readily available in the reviewed literature. The data presented for Sophoraflavanone G is for a structurally related compound and should be interpreted as indicative of potential activity for **Sophoraflavanone H**.

Anti-inflammatory and Antioxidant Activity

Sophoraflavanone G has been shown to possess anti-inflammatory and antioxidant properties. It inhibits the production of pro-inflammatory mediators in lipopolysaccharide-stimulated macrophages.[7][8]

Table 4: Anti-inflammatory and Antioxidant Activity of Sophoraflavanone G

Activity	Assay	IC50 Value	Reference
Antioxidant	DPPH radical scavenging	5.26 μg/mL	
Anti-inflammatory	Inhibition of NO and PGE2 production in LPS-stimulated RAW 264.7 cells	Not specified	[7][8]

Experimental Protocols Isolation of Sophoraflavanone H from Sophora moorcroftiana

This protocol is a generalized representation based on the isolation of similar compounds from the same source.

- Extraction: The dried and powdered roots of Sophora moorcroftiana are extracted exhaustively with a suitable solvent such as methanol or ethanol at room temperature.
- Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., nhexane, chloroform, ethyl acetate, and n-butanol) to fractionate the components based on their polarity.



- Chromatographic Separation: The ethyl acetate and/or chloroform fractions, which are likely
 to contain flavonostilbenes, are subjected to repeated column chromatography on silica gel
 and/or Sephadex LH-20.
- Gradient Elution: A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the compounds.
- Purification: Fractions containing compounds of interest are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure **Sophoraflavanone H**.
- Structure Elucidation: The structure of the isolated **Sophoraflavanone H** is confirmed using spectroscopic methods, including 1H-NMR, 13C-NMR, Mass Spectrometry, and UV-Vis spectroscopy.

Total Synthesis of Sophoraflavanone H

The total synthesis of **Sophoraflavanone H** has been successfully achieved, providing a means to produce the compound for further study and confirming its absolute stereochemistry. [2] A key step in the synthesis involves a Rh-catalyzed asymmetric C-H insertion reaction to construct the 2,3-diaryl-2,3-dihydrobenzofuran core, followed by a selective oxy-Michael reaction to form the flavanone ring.[2]

A detailed, step-by-step synthetic protocol is beyond the scope of this guide but can be found in the primary literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol is adapted from studies on Sophoraflavanone G.

- Preparation of Inoculum: A suspension of the test bacterium (e.g., MRSA) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
- Serial Dilution of Compound: **Sophoraflavanone H** is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate to achieve a range



of final concentrations.

- Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.
- Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC is determined as the lowest concentration of Sophoraflavanone H that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on Sophoraflavanone G.

- Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of **Sophoraflavanone H** for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Calculation of IC50: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways modulated by **Sophoraflavanone H** are not yet extensively reported, the well-documented mechanisms of the structurally similar

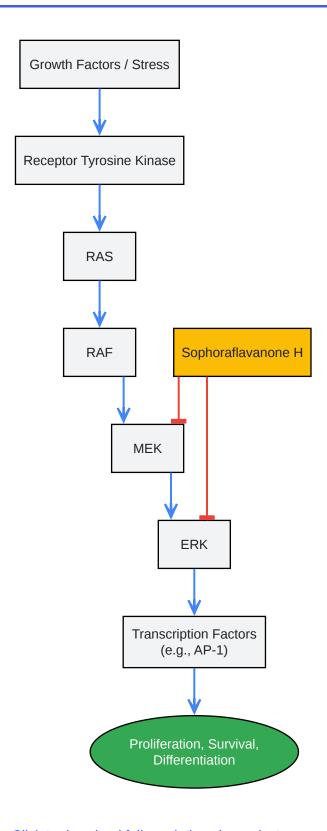


Sophoraflavanone G provide a strong basis for hypothesizing its mode of action. Sophoraflavanone G has been shown to exert its anti-inflammatory and anticancer effects by modulating key cellular signaling pathways, including MAPK, NF-kB, and PI3K-AKT.[6][7][8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Sophoraflavanone G has been shown to suppress the activation of the MAPK pathway in cancer cells, contributing to its pro-apoptotic effects.[6]





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Caption: Inhibition of the MAPK signaling pathway by **Sophoraflavanone H**.

NF-kB Signaling Pathway

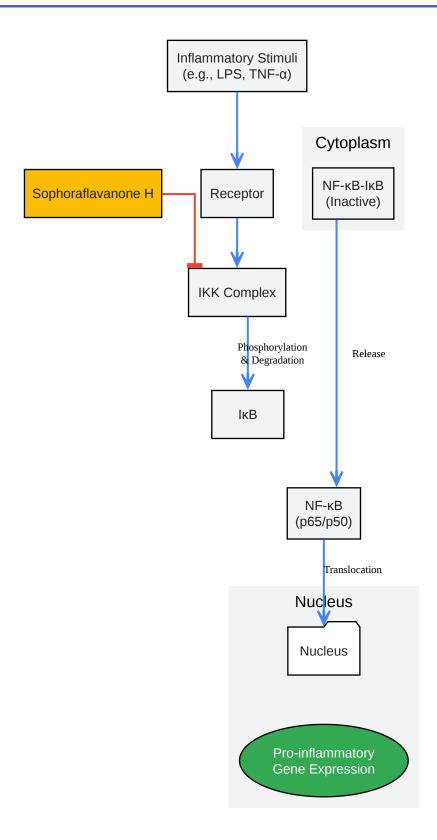




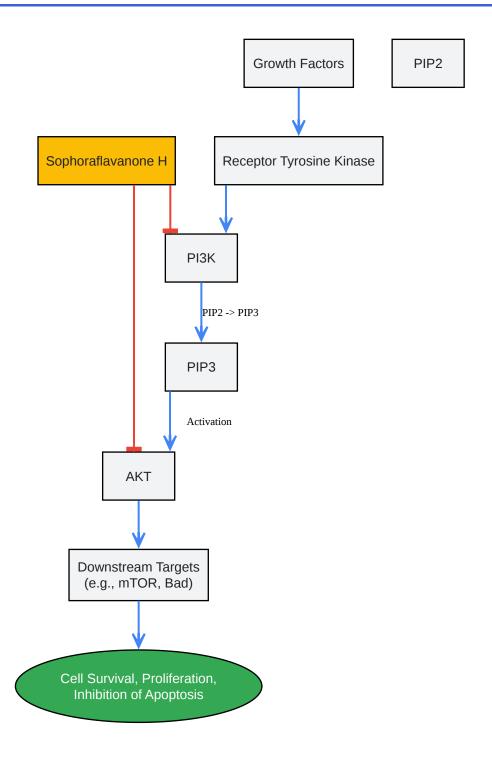


The Nuclear Factor-kappa B (NF-kB) signaling pathway is a key regulator of the inflammatory response. Sophoraflavanone G has been demonstrated to inhibit the activation of NF-kB, thereby reducing the expression of pro-inflammatory genes.[7][8]









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